molecular formula C18H23Na2O5P B12723841 Estradiol 3-phosphate disodium CAS No. 136790-41-5

Estradiol 3-phosphate disodium

Cat. No.: B12723841
CAS No.: 136790-41-5
M. Wt: 396.3 g/mol
InChI Key: SASABDNVCFTKGR-LBARCDFESA-L
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Description

Estradiol 3-phosphate disodium is a derivative of estradiol, a potent estrogenic steroid hormone. Estradiol itself is a naturally occurring hormone in humans, primarily produced by the ovaries, and plays a crucial role in the regulation of the menstrual cycle and reproductive system. This compound is a water-soluble form of estradiol, which enhances its bioavailability and allows for various pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of estradiol 3-phosphate disodium typically involves the phosphorylation of estradiol. This process can be achieved through the reaction of estradiol with phosphoric acid or its derivatives under controlled conditions. The reaction is usually carried out in an organic solvent, such as dichloromethane, with a catalyst like pyridine to facilitate the phosphorylation .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors. The process includes the purification of the product through crystallization or chromatography to ensure high purity and yield. The final product is then converted to its disodium salt form to enhance solubility and stability .

Chemical Reactions Analysis

Types of Reactions: Estradiol 3-phosphate disodium can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Estradiol 3-phosphate disodium has a wide range of applications in scientific research, including:

Mechanism of Action

Estradiol 3-phosphate disodium exerts its effects by binding to estrogen receptors (ERs) in target cells. These receptors are primarily located in the reproductive organs, breasts, hypothalamus, and pituitary gland. Upon binding, the estrogen-receptor complex translocates to the cell nucleus, where it regulates gene transcription and protein synthesis. This leads to various physiological effects, including the regulation of the menstrual cycle, maintenance of bone density, and modulation of lipid metabolism .

Comparison with Similar Compounds

Estradiol 3-phosphate disodium is unique due to its water solubility and enhanced bioavailability compared to other estradiol derivatives. Similar compounds include:

This compound stands out for its pharmaceutical applications, particularly in formulations requiring high solubility and stability .

Properties

CAS No.

136790-41-5

Molecular Formula

C18H23Na2O5P

Molecular Weight

396.3 g/mol

IUPAC Name

disodium;[(8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] phosphate

InChI

InChI=1S/C18H25O5P.2Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;;/h3,5,10,14-17,19H,2,4,6-9H2,1H3,(H2,20,21,22);;/q;2*+1/p-2/t14-,15-,16+,17+,18+;;/m1../s1

InChI Key

SASABDNVCFTKGR-LBARCDFESA-L

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)OP(=O)([O-])[O-].[Na+].[Na+]

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OP(=O)([O-])[O-].[Na+].[Na+]

Origin of Product

United States

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